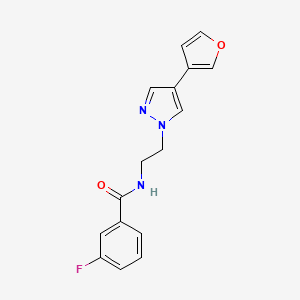

3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

3-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a fluorinated benzamide derivative with a molecular weight of 299.3 g/mol (calculated from ). Its structure comprises a 3-fluorobenzamide core linked via an ethyl group to a pyrazole ring substituted at position 4 with a furan-3-yl moiety. The InChIKey (LYZOBSCPBJAKSH-UHFFFAOYSA-N) and SMILES string (C(NCCN1C=C(C2C=COC=2)C=N1)(=O)C1=CC=CC=C1F) confirm the spatial arrangement of its aromatic and heterocyclic components .

Properties

IUPAC Name |

3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-15-3-1-2-12(8-15)16(21)18-5-6-20-10-14(9-19-20)13-4-7-22-11-13/h1-4,7-11H,5-6H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVBIKVOOVOKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with a benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential

The unique molecular structure of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide makes it a promising candidate for drug development. Its potential as an inhibitor of specific enzymes or receptors is particularly noteworthy. The furan and pyrazole moieties can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions, which may enhance its efficacy in modulating biological activity.

Case Study: Anti-inflammatory Properties

Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit anti-inflammatory effects. For instance, a study evaluating a series of pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα), a key player in inflammatory responses. The compound's structural features may contribute to its ability to bind effectively to inflammatory mediators .

Materials Science

Building Blocks for Novel Materials

In materials science, this compound can serve as a building block for synthesizing novel materials with unique electronic or optical properties. The incorporation of furan and pyrazole rings can lead to materials with enhanced conductivity or photonic properties, making them suitable for applications in organic electronics and photonic devices.

Biological Research

Biological Probes

The compound can also be utilized as a probe in biological research to study various processes such as enzyme activity and receptor binding. Its ability to selectively bind to certain biological targets allows researchers to investigate the underlying mechanisms of action in cellular pathways.

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential as an enzyme/receptor inhibitor; anti-inflammatory properties demonstrated in studies. |

| Materials Science | Acts as a precursor for novel materials with enhanced electronic/optical properties. |

| Biological Research | Useful as a probe for studying enzyme activity and receptor interactions. |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects.

Comparison with Similar Compounds

Fluorinated Benzamides with Pyrazole Moieties

- Target Compound : Features a 3-fluorobenzamide, ethyl-linked pyrazole, and furan-3-yl group.

- Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine system, increasing molecular weight (589.1 vs. 299.3) and complexity. The chromenone moiety may enhance π-π stacking interactions in biological targets .

- Compound 8(h) () : N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide.

Fluorinated Benzamides with Other Heterocycles

- 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () :

- 2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (): Key Differences: Substitutes furan with pyridazine and adds a chloro substituent. Higher molecular weight (360.77 vs. 299.3) suggests increased steric bulk .

Physicochemical Properties

Melting Points and Solubility

Spectroscopic Characteristics

- NMR Complexity () : 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide exhibit severe ¹H NMR signal overlap in aromatic regions. The target compound’s pyrazole and furan substituents may introduce distinct coupling patterns, though spectral assignments could remain challenging .

- IR Data () : Carbonyl stretches (1651–1614 cm⁻¹) in related benzamides align with typical amide vibrations, suggesting similar electronic environments for the target’s benzamide group .

Biological Activity

3-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a furan ring, a pyrazole moiety, and a benzamide group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

- Antimicrobial Properties : Some pyrazole derivatives have demonstrated activity against bacterial and fungal pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Enhances binding affinity and metabolic stability. |

| Furan Ring Presence | Facilitates π-π interactions with target proteins. |

| Benzamide Group | Contributes to overall hydrophobicity and receptor binding. |

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor properties of similar pyrazole derivatives against melanoma cell lines. Results indicated that compounds with furan substitutions exhibited IC50 values significantly lower than those without, highlighting the importance of the furan moiety in enhancing activity .

- Anti-inflammatory Action : In vitro assays demonstrated that compounds related to this compound could reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for treating inflammatory conditions .

- Antimicrobial Activity : A series of pyrazole carboxamide derivatives were tested against various phytopathogenic fungi. The results showed that modifications similar to those in this compound led to enhanced antifungal activity compared to standard treatments .

The mechanisms through which this compound exerts its biological effects may include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.